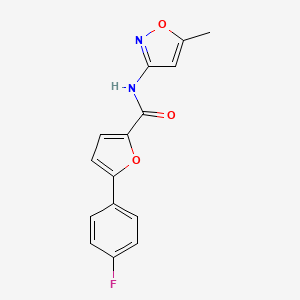![molecular formula C25H25N3O5 B12129286 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12129286.png)
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic molecule with the following structural formula
C26H29N3O5
.Brief Introduction: This compound belongs to the class of quinazolinones and contains both aromatic and heterocyclic moieties. Its synthesis and applications have attracted scientific interest due to its potential biological activities.
準備方法
Synthetic Routes: One synthetic route involves the condensation of 2-amino-4-methylquinazoline with 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds under appropriate conditions (such as using a base like pyridine) to form the desired compound.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in a controlled laboratory setting due to the compound’s complexity and specialized reagents.
化学反応の分析
Reactivity: 4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with a suitable reducing agent (e.g., lithium aluminum hydride) or substitution with appropriate electrophiles.
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield an amine derivative, while substitution could lead to various substituted analogs.
科学的研究の応用
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its interactions with biological targets (e.g., enzymes, receptors) and potential therapeutic applications.
Industry: The compound may find use in materials science, drug discovery, or as a precursor for other compounds.
作用機序
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
類似化合物との比較
Uniqueness: Its unique structure combines quinazolinone and benzamide moieties.
Similar Compounds: Other related compounds include
Remember that this compound’s biological effects and applications are still an active area of research, and further studies are needed to fully understand its mechanisms and potential
特性
分子式 |
C25H25N3O5 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
4-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-5-7-15(8-6-14)24(30)28-25-26-13-18-19(27-25)9-16(10-20(18)29)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChIキー |
APPLCVZKONVAFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-(4-bromophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129207.png)


![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)

![Methyl 4,5-dimethyl-2-{[3-(piperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12129247.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12129254.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129255.png)


![N-(2-methylphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B12129280.png)
![1-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-phenylurea](/img/structure/B12129285.png)
